2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
2-(4-Chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorobenzyl group at position 2 and a 3-methoxyphenyl substituent at position 6. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase-inhibiting properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-16-4-2-3-14(11-16)17-9-10-18(22)21(20-17)12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZWZIGNFVOZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The 4-chlorobenzyl and 3-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Key Observations:
Substituent Position and Yield: Substituents at position 4 (e.g., 4-chlorobenzyl) often require nucleophilic substitution (e.g., with aldehydes), yielding 87% for compound 3c . In contrast, palladium-catalyzed reactions for amino-substituted derivatives (e.g., compound 15) show lower yields (20%), likely due to steric or electronic challenges .
Physical Properties: Melting points vary significantly: Compound 3c (210–212°C) vs. 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one (306°C) . Methoxy and chloro groups may reduce crystallinity compared to methyl or phenyl substituents. IR spectra consistently show C=O stretches near 1650–1713 cm⁻¹, confirming the pyridazinone core .
Solubility Trends: While direct data for the target compound are absent, 6-phenyl-pyridazin-3(2H)-one exhibits solubility in ethanol, methanol, and DMSO . The 3-methoxyphenyl and 4-chlorobenzyl groups in the target compound may reduce aqueous solubility but enhance organic solvent compatibility.
Biological Activity
2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family. Its unique structure, featuring a chlorobenzyl and a methoxyphenyl substituent, positions it as a candidate for various biological applications, particularly in pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H16ClN3O2
- Molecular Weight : 375.81 g/mol
- Melting Point : 221-223°C
- Solubility : Soluble in chloroform, methanol, and dimethyl sulfoxide
Biological Activity Overview
The compound exhibits several notable biological activities:
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Anti-inflammatory Properties :
- In vitro studies indicate that 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one inhibits cyclooxygenase-2 (COX-2) activity, leading to reduced levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .
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Analgesic Effects :
- The compound has shown efficacy in reducing pain responses in animal models, likely through its anti-inflammatory actions .
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Antimicrobial Activity :
- Preliminary tests demonstrate effectiveness against various fungal strains, including Candida albicans and Aspergillus fumigatus, suggesting potential use as an antifungal agent .
- Cytotoxicity Against Cancer Cells :
The biological activity of 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory pathways, particularly COX enzymes.
- Receptor Modulation : It may interact with various receptors that mediate pain and inflammation.
- DNA Intercalation : There is evidence suggesting that the compound can intercalate into DNA, potentially affecting gene expression and cellular functions .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory potential of this compound, it was administered to mice subjected to inflammatory stimuli. Results showed a significant decrease in paw edema compared to control groups, correlating with reduced COX-2 expression levels.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that the compound inhibited the growth of Candida albicans with an IC50 value of 25 µg/mL. This suggests potential for development as an antifungal agent.
Safety and Toxicity
The safety profile of 2-(4-chlorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one indicates low toxicity at therapeutic doses; however, higher concentrations have been associated with hepatotoxicity and nephrotoxicity. Careful dosage regulation is advised in experimental settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
